molecular formula C10H11F3N2O4 B11775474 (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate

(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate

Cat. No.: B11775474
M. Wt: 280.20 g/mol
InChI Key: JIRAJJMQWIVBJP-JEDNCBNOSA-N
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Description

(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group can significantly influence the compound’s chemical properties, making it a valuable building block for drug development and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper(ii)-catalyzed nucleophilic trifluoromethylation of aryl and heteroaryl iodides using methyl fluorosulfonyldifluoroacetate (Chen’s reagent) . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of catalytic amounts of copper(ii) chloride instead of copper(i) salts can improve the yield and efficiency of the trifluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions: (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is unique due to its specific trifluoromethyl substitution pattern and its potential applications in various fields. The presence of the trifluoromethyl group can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11F3N2O4

Molecular Weight

280.20 g/mol

IUPAC Name

oxalic acid;(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6)/t5-;/m0./s1

InChI Key

JIRAJJMQWIVBJP-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O

Origin of Product

United States

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